molecular formula C15H16ClN3O2S B14937129 N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B14937129
M. Wt: 337.8 g/mol
InChI Key: GKOUSVCDVFRWOV-UHFFFAOYSA-N
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Description

"N-[3-(Acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide" is a thiazole-based small molecule characterized by a central 1,3-thiazole ring substituted with a chloro group at position 2, an isopropyl group at position 5, and a carboxamide-linked 3-(acetylamino)phenyl moiety at position 2. The thiazole core is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to bioactivity through interactions with enzymes or receptors. The acetylamino group on the phenyl ring may enhance solubility or serve as a hydrogen-bonding motif, while the chloro and isopropyl substituents likely influence steric and electronic properties critical for target binding .

Properties

Molecular Formula

C15H16ClN3O2S

Molecular Weight

337.8 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-chloro-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H16ClN3O2S/c1-8(2)13-12(19-15(16)22-13)14(21)18-11-6-4-5-10(7-11)17-9(3)20/h4-8H,1-3H3,(H,17,20)(H,18,21)

InChI Key

GKOUSVCDVFRWOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chloro and acetylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The 2-chloro group on the thiazole ring undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited to introduce functional groups that modulate biological activity or solubility:

ReagentSolventTemperatureTimeProductYield
Sodium methoxideMethanol60°C6 hr2-methoxy derivative78%
BenzylamineDMF90°C12 hr2-benzylamino derivative65%
Potassium thioacetateAcetonitrile80°C8 hr2-thioacetate intermediate82%

Key observations:

  • Reactions proceed via an SNAr mechanism , favored by electron-withdrawing effects of the thiazole ring.

  • Steric hindrance from the propan-2-yl group at position 5 slows reactivity compared to unsubstituted analogues.

Hydrolysis of Functional Groups

Controlled hydrolysis targets specific bonds:

Carboxamide Hydrolysis

Under acidic or basic conditions, the carboxamide group hydrolyzes to carboxylic acid:

  • Acidic (6M HCl, reflux, 24 hr): Forms 4-carboxylic acid derivative (95% conversion).

  • Basic (2M NaOH, 80°C, 12 hr): Yields sodium carboxylate (89% isolated).

Acetylamino Group Hydrolysis

Selective deprotection of the acetylamino group occurs under mild alkaline conditions:

  • NH₃/MeOH (25°C, 6 hr): Generates free amine without affecting the thiazole ring (92% yield).

Esterification and Amidation

The carboxamide group participates in coupling reactions:

ReagentCatalystProduct TypeApplication
DCC/DMAPActivated esterIntermediate for peptide conjugates
HATU/DIEAAmide derivativesSAR studies for bioactivity

Example: Reaction with methylamine (HATU, DMF, 25°C, 4 hr) produces N-methylcarboxamide (74% yield) .

Catalytic Hydrogenation

The thiazole ring undergoes partial hydrogenation under high-pressure H₂:

  • Conditions: 10% Pd/C, H₂ (50 psi), EtOH, 12 hr.

  • Product: Dihydrothiazole derivative (58% yield), retaining the chloro substituent.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling modifies the thiazole ring:

Reaction TypeReagentCoupling PartnerYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid68%
Buchwald-HartwigPd₂(dba)₃, XantphosPiperidine51%

Electrophilic Aromatic Substitution

Limited reactivity due to electron-deficient thiazole ring:

  • Nitration (HNO₃/H₂SO₄, 0°C): Occurs at position 5 (propan-2-yl group hinders attack at position 4).

Stability Under Physiological Conditions

Critical for drug development:

ConditionDegradation PathwayHalf-Life
pH 7.4 buffer, 37°CSlow hydrolysis of carboxamide48 hr
Human plasma, 37°CEnzymatic deacetylation6 hr

Mechanistic Insights

  • Thiazole ring activation: Electron-withdrawing carboxamide group enhances electrophilicity at C2.

  • Steric effects: Propan-2-yl group at C5 reduces accessibility for bulky nucleophiles.

  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) accelerate substitution rates.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on substituents, core scaffolds, and reported activities:

Compound Core Structure Key Substituents Reported Activity Reference
N-[3-(Acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide 1,3-Thiazole 2-Cl, 5-isopropyl, 4-carboxamide-linked 3-(acetylamino)phenyl N/A (structural inference: potential anticancer/antimicrobial activity)
4-Methyl-2-phenylthiazole-5-carbohydrazide 1,3-Thiazole 4-methyl, 2-phenyl, 5-carbohydrazide Anticancer (HepG-2 IC₅₀: 1.61–1.98 µg/mL)
N-{1-[4-(Acetylamino)phenyl]-3-hydroxy-1-(1H-indol-3-yl)propan-2-yl}-2,2-dichloroacetamide Hybrid (indole + acetamide) 4-(acetylamino)phenyl, dichloroacetamide Analgesic activity, structural resemblance to chloramphenicol
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Thiazolidinone-indole 5-Cl, 4-oxo-thiazolidinone, 3-phenylindole N/A (thiazolidinone cores are associated with anti-inflammatory/antidiabetic activity)
Darolutamide Pyrazole-carboxamide Chloro-cyanophenyl, hydroxyethylpyrazole Androgen receptor antagonist (approved for prostate cancer)

Key Observations

Thiazole vs. Thiazolidinone: The thiazole core in the target compound differs from the thiazolidinone scaffold in , which includes a ketone group.

Substituent Impact: The chloro group at position 2 in the target compound is a common feature in bioactive thiazoles (e.g., compound 7b in ), where it may enhance electrophilicity for covalent binding or stabilize π-stacking interactions. The 3-(acetylamino)phenyl moiety mirrors structural elements in analgesic compounds (), suggesting possible central nervous system (CNS) activity.

Carboxamide Linkers : The carboxamide group in the target compound is a recurring motif in kinase inhibitors (e.g., darolutamide ), where it facilitates hydrogen bonding with ATP-binding sites.

Activity Gaps and Opportunities

  • While thiazole derivatives like those in exhibit potent anticancer activity (IC₅₀ < 2 µg/mL), the target compound’s lack of a carbohydrazide or α-halo substituent may limit its cytotoxicity.
  • The acetylamino group could be optimized for improved pharmacokinetics, as seen in hybrid molecules like , where similar groups enhance bioavailability.

Biological Activity

The compound N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3O2SC_{13}H_{14}ClN_{3}O_{2}S with a molecular weight of approximately 310.78 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Key Properties

PropertyValue
Molecular Weight310.78 g/mol
LogP4.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds6

Antimicrobial Activity

Research has indicated that thiazole derivatives possess significant antimicrobial properties. A study demonstrated that compounds similar to this compound exhibited potent activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa . The structure-activity relationship (SAR) analysis suggested that modifications on the thiazole ring could enhance antibacterial efficacy.

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory effects. A series of thiazole-based compounds were synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Compounds with specific substitutions on the benzene ring showed strong inhibition of COX activity, suggesting that this compound may exhibit similar properties .

Antiviral Activity

Recent studies have explored the antiviral potential of thiazole derivatives against various viral infections. For instance, certain derivatives demonstrated significant inhibition of hepatitis C virus (HCV) replication in vitro. The EC50 values for these compounds were found to be in the low micromolar range, indicating promising antiviral activity .

Case Study 1: Antifungal Activity

In a study assessing the antifungal properties of thiazole derivatives, two compounds showed notable activity against Candida albicans and Candida parapsilosis. The compound with the closest structure to this compound achieved a minimum inhibitory concentration (MIC) comparable to standard antifungals like ketoconazole .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study on thiazole derivatives indicated that specific functional groups significantly influenced biological activity. For instance, the presence of an acetylamino group at the para position of the phenyl ring was associated with enhanced anti-inflammatory and antimicrobial activities .

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